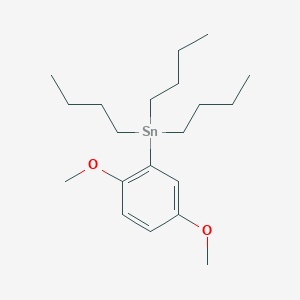![molecular formula C13H10N4O5 B12558745 (Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium is a complex organic compound that features both hydrazone and nitro functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and coordination chemistry. The presence of both carboxyl and nitro groups makes it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium typically involves the condensation reaction between 2-carboxyphenylhydrazine and 4-nitrobenzaldehyde. The reaction is carried out in an ethanol-water mixture under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.
Substitution: The carboxyl group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Oxidation: Amino derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Ester or amide derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium is used as a ligand in coordination chemistry to form metal complexes. These complexes can exhibit interesting properties such as luminescence, magnetism, and catalytic activity .
Biology and Medicine
These complexes can be explored for their biological activities, including antimicrobial and anticancer properties .
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis .
Mechanism of Action
The mechanism of action of (Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium largely depends on its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For instance, the compound can inhibit enzyme activity by binding to the active site of the enzyme, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
(Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate: This compound shares a similar hydrazone structure but differs in the substituents on the aromatic ring.
2-(carboxyphenyl)iminodiacetate: This compound has a similar carboxyphenyl group but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of (Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium lies in its combination of hydrazone and nitro functional groups, which provide a versatile platform for further chemical modifications and applications. Its ability to form stable metal complexes also sets it apart from other similar compounds.
Properties
Molecular Formula |
C13H10N4O5 |
|---|---|
Molecular Weight |
302.24 g/mol |
IUPAC Name |
(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium |
InChI |
InChI=1S/C13H10N4O5/c18-13(19)11-3-1-2-4-12(11)14-15-16(20)9-5-7-10(8-6-9)17(21)22/h1-8,14H,(H,18,19)/b16-15- |
InChI Key |
QVFXRTPPDKOIOY-NXVVXOECSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)N/N=[N+](/C2=CC=C(C=C2)[N+](=O)[O-])\[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NN=[N+](C2=CC=C(C=C2)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)
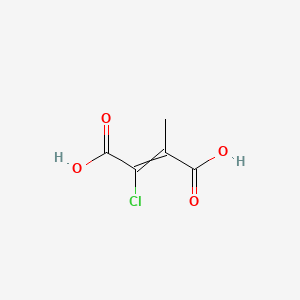
![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)
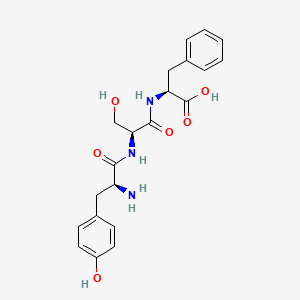
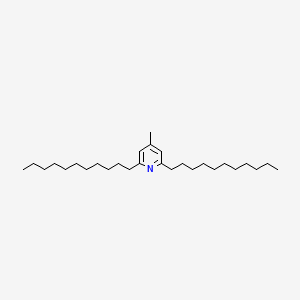
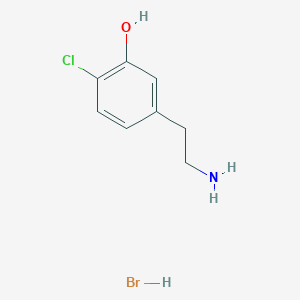
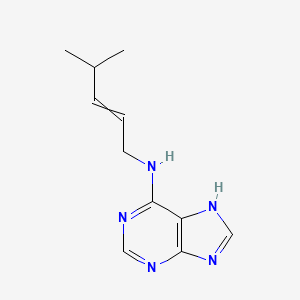

![11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B12558721.png)

![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
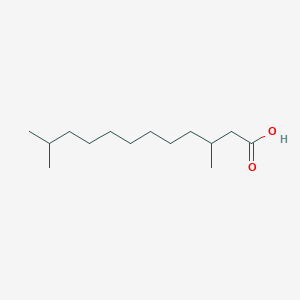
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
